molecular formula C15H17N3O3 B2555563 (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1396799-81-7

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2555563
CAS No.: 1396799-81-7
M. Wt: 287.319
InChI Key: NBFVKSGUYIFUTB-UHFFFAOYSA-N
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Description

The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a heterocyclic hybrid molecule featuring three distinct structural motifs:

  • A 1,2,4-oxadiazole ring substituted with a cyclopropyl group, known for its metabolic stability and role in hydrogen bonding .
  • A 2,5-dimethylfuran-3-yl methanone group, contributing to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-8-5-12(9(2)20-8)15(19)18-6-11(7-18)14-16-13(17-21-14)10-3-4-10/h5,10-11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFVKSGUYIFUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on available literature.

Structural Information

  • Chemical Name : this compound
  • Molecular Formula : C16H19N5O6S
  • Molecular Weight : 409.4170 g/mol
  • SMILES Notation : OC(=O)C(=O)O.O=C(Nc1scc(n1)C)CN1CC(C1)c1onc(n1)C1CC1

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+166.09749134.3
[M+Na]+188.07943143.1
[M+NH4]+183.12403138.8

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A related study involving 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action is believed to involve interference with biofilm formation and gene transcription related to microbial resistance.

Table: Antimicrobial Efficacy of Related Compounds

Compound IDActivity Against MRSACytotoxicity (L929 Cell Line)
Compound 24ModerateNon-toxic
Compound 25HighToxic at high concentrations
Compound 29Very HighNon-toxic

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies showed that certain derivatives of oxadiazoles did not exhibit significant cytotoxicity against normal cell lines (L929), suggesting a favorable safety profile for further development .

Lipophilicity and Pharmacokinetics

The lipophilicity of a compound is a critical determinant of its biological activity and absorption characteristics. The lipophilicity of the oxadiazole derivatives was assessed alongside their antimicrobial activity, revealing a correlation between increased lipophilicity and enhanced antimicrobial efficacy .

Study on Antimicrobial Oxadiazole Derivatives

A study published in December 2021 highlighted the synthesis and evaluation of various oxadiazole derivatives for their antimicrobial properties. The findings indicated that compounds with specific substitutions exhibited potent activity against resistant bacterial strains while maintaining low toxicity to mammalian cells .

Key Findings:

  • Compounds with acetyl groups showed significantly greater antimicrobial activity compared to those without.
  • The presence of specific functional groups influenced both the antimicrobial efficacy and cytotoxicity.
  • Several synthesized compounds outperformed traditional antibiotics like ciprofloxacin in terms of efficacy against resistant strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

A. Oxadiazole Derivatives

  • 5-(Alkenyl)-2-amino-1,3,4-oxadiazoles: These compounds, such as those synthesized by Banday et al. (2010), replace the cyclopropyl group with alkenyl chains.
  • 3-Benzylidene phthalide-derived oxadiazoles : These derivatives prioritize aromatic stacking interactions over the cyclopropyl group's steric effects, altering binding affinities in enzyme assays .

B. Azetidine vs. Larger Rings

  • Pyrrolidine/piperidine analogs : Replacing the azetidine with 5- or 6-membered rings (e.g., pyrrolidine in compound 7a/b from Molecules 2012) reduces ring strain, improving synthetic yields but decreasing conformational rigidity .
Methanone Substituent Variations
  • Thiophene-based methanones: Compound 7a (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone demonstrates higher polarity due to the cyano and amino groups, contrasting with the lipophilic dimethylfuran group in the target compound .
  • Benzene vs. furan : Aromatic rings without methyl substituents (e.g., phenyl groups) exhibit lower logP values, impacting solubility and bioavailability.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Analogs
Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Synthetic Yield (%)
Target Compound ~329.4 2.8 Cyclopropyl-oxadiazole, dimethylfuran N/A
5-(Alkenyl)-2-amino-1,3,4-oxadiazole ~220–250 3.1–3.5 Alkenyl, amino 60–75
Compound 7a 298.3 1.5 Cyano-thiophene, amino-pyrazole 68
Pyrrolidine-oxadiazole analog ~315.2 2.5 Pyrrolidine, benzyl-oxadiazole 82

Key Observations :

  • The target compound’s cyclopropyl group and dimethylfuran confer moderate lipophilicity (logP ~2.8), balancing solubility and membrane permeability.
  • Azetidine’s ring strain may reduce synthetic yields compared to pyrrolidine analogs but enhances target engagement through rigid geometry.

Challenges in Similarity Comparison

  • Methodological Variability: As noted in , similarity metrics (e.g., fingerprint-based vs. 3D shape comparisons) yield conflicting results, complicating virtual screening workflows .
  • Data Gaps: Limited experimental data for the target compound necessitate extrapolation from analogs, risking inaccuracies in predicted properties.

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